1,2,4,5-Tetrakis(4-cyanophenyl)benzene
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Overview
Description
Preparation Methods
1,2,4,5-Tetrakis(4-cyanophenyl)benzene is usually synthesized through organic synthesis methods, often involving electrophilic substitution reactions . One common synthetic route involves the reaction of 1,2,4,5-tetrabromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2,4,5-Tetrakis(4-cyanophenyl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-Tetrakis(4-cyanophenyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(4-cyanophenyl)benzene involves its ability to interact with various molecular targets and pathways. In the context of MOFs and HOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks . These frameworks exhibit unique properties such as luminescence and gas separation capabilities, which are attributed to the specific interactions between the cyano groups and the metal centers .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(4-cyanophenyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of cyano groups and is used in the synthesis of luminescent thorium-based MOFs.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene:
The uniqueness of this compound lies in its cyano groups, which provide distinct electronic properties and reactivity compared to other functional groups .
Properties
Molecular Formula |
C34H18N4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[2,4,5-tris(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C34H18N4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-18H |
InChI Key |
CGBDVDVRYMXSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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